molecular formula C13H14N2O B1643011 4-(2-Pyridin-2-ylethoxy)aniline CAS No. 344561-49-5

4-(2-Pyridin-2-ylethoxy)aniline

Cat. No.: B1643011
CAS No.: 344561-49-5
M. Wt: 214.26 g/mol
InChI Key: JJNGKTZBDIIYMV-UHFFFAOYSA-N
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Description

4-(2-Pyridin-2-ylethoxy)aniline is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . It belongs to the class of aniline derivatives, which are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring attached to an aniline moiety through an ethoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridin-2-ylethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Another method involves the reduction of nitroarenes followed by nucleophilic substitution. In this approach, 2-nitroethylpyridine is first reduced to 2-aminoethylpyridine using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting 2-aminoethylpyridine is then reacted with aniline under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridin-2-ylethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Pyridin-2-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

4-(2-Pyridin-2-ylethoxy)aniline can be compared with other similar compounds, such as:

    4-(2-Pyridin-2-ylethoxy)phenol: Similar structure but with a hydroxyl group instead of an amino group.

    4-(2-Pyridin-2-ylethoxy)benzaldehyde: Contains an aldehyde group instead of an amino group.

    4-(2-Pyridin-2-ylethoxy)benzoic acid: Features a carboxylic acid group instead of an amino group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the amino group in this compound makes it unique and suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(2-pyridin-2-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNGKTZBDIIYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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